molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2716566
CAS RN: 892426-74-3
M. Wt: 382.84
InChI Key: AOZGOOCORLOQEH-UHFFFAOYSA-N
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Description

“3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C21H19ClN2O3. It is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of similar benzofuran compounds has been reported in the literature . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Chemical Reactions Analysis

The chemical reactions involving similar benzofuran compounds have been studied . For instance, benzofuran compounds can be synthesized via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

This compound can be used in the synthesis of new heterocyclic compounds . For instance, a series of new 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines was synthesized from the corresponding bicyclic 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one .

Pharmacological Applications

The compound can interact with glutamate receptors and AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid)-type receptors in a noncompetitive manner . These interactions are of great interest due to their pharmacological effects against acute and chronic neurodegenerative diseases such as ischemia and epilepsy .

Anticonvulsant Activity

Pharmacological studies have revealed that tricyclic 11H-[1,2,4]triazolo[4,3-c][2,3]benzodiazepines possess anticonvulsant activity, which is comparable to that of their bicyclic precursors . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.

Synthesis of Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Fungicide Applications

In agriculture, the compound could potentially be used as a fungicide . It can kill fungi attached to the surface of seeds and within crops. It can also kill fungi on the surface of stems and leaves and within crops .

Mechanism of Action

The mechanism of action of similar benzofuran compounds has been reported . For instance, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride, followed by cyclization with 2-aminobenzofuran and subsequent oxidation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-butyl-4-chlorophthalic anhydride", "2-aminobenzofuran", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride in the presence of a suitable solvent and a catalyst to form the intermediate", "Step 2: Cyclization of the intermediate with 2-aminobenzofuran in the presence of a suitable base to form the desired product", "Step 3: Oxidation of the product using an oxidizing agent to form the final product" ] }

CAS RN

892426-74-3

Product Name

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.84

IUPAC Name

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

AOZGOOCORLOQEH-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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